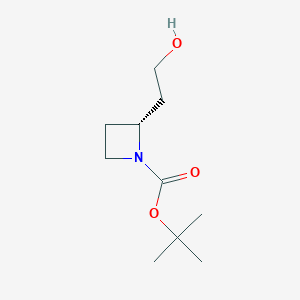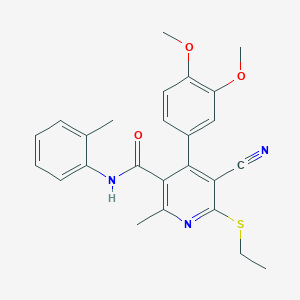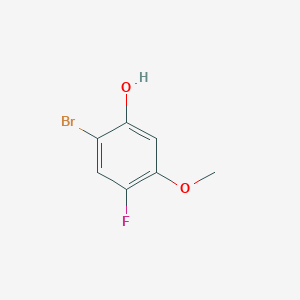
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 1934820-90-2 . It has a molecular weight of 132.59 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Homolytic Displacements at Carbon
Homolytic displacements involving cobaloxime complexes and bromocyanomethyl radicals lead to the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes. This demonstrates a method of generating complex cyclopropane derivatives through a sequence of homolytic displacements, showcasing the reactivity of similar cyclopropane derivatives (Bury, Corker, & Johnson, 1982).
Stereodivergent Synthesis
The reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes, catalyzed by Yb(OTf)(3), facilitates the access to structurally complex fused bicyclopyrazolidines. This method offers a versatile approach to synthesize pyrazolines and pyrrolidines with controlled stereochemistry, highlighting the potential for constructing cyclopropane-based complex molecules (Lebold & Kerr, 2009).
Ring-Opening Reactions
Cyclopropyl carbaldehydes undergo ring-opening reactions under various conditions, leading to the creation of new chemical structures. For example, the regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation of cyclopropyl carbaldehydes showcases the ability to selectively introduce new functional groups adjacent to the cyclopropane ring, providing a pathway to compounds with multiple stereocenters (Wallbaum, Garve, Jones, & Werz, 2016).
Chemistry of Cyclopropane Analogues
Research on 2-chloroquinoline-3-carbaldehyde and related analogs reviews the synthetic approaches to quinoline derivatives and their applications. This highlights the broader context in which cyclopropane aldehydes and their analogs are used to construct complex heterocyclic systems, showing the versatility of cyclopropane derivatives in organic synthesis (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Propiedades
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOXRORDPISMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)
![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)


![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)